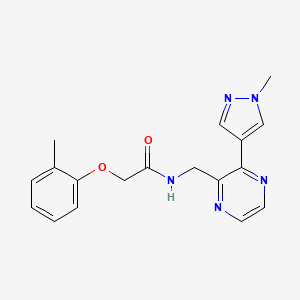

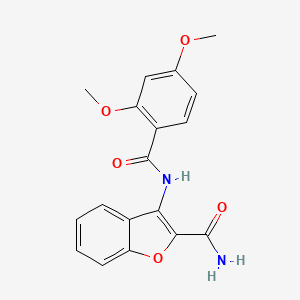

![molecular formula C14H18ClNO3 B2692914 Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate CAS No. 1257342-73-6](/img/structure/B2692914.png)

Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with halogenoalkanes, leading to a complex series of reactions . A specific synthesis method for a similar compound, ethyl 2-chloroacetoacetate, involves adding raw material ethyl acetoacetate into a reactor, cooling it, and then adding sulfonyl chloride . After the reaction, the pressure is reduced and vacuumized to remove residual acidic gas, and the residues are distilled at a reduced pressure to obtain the product .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various types of reactions, including cyclocondensation and cyclization . For example, cyanoacetohydrazides can react with various reactants to form a variety of heterocyclic compounds .Scientific Research Applications

Biosynthesis and Synthetic Applications

Research on esters similar to ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate often focuses on their synthesis, properties, and applications in producing chiral drugs, fragrances, and other valuable chemicals. For example, ethyl 2-methylbutanoate esters are significant for their contributions to fruit aroma, as studied in apples. Researchers have explored the biosynthetic origins and conversions of these esters, highlighting the importance of such compounds in agricultural chemistry and food science (Rowan et al., 1996).

Chiral Intermediates for Drug Synthesis

Compounds structurally related to this compound are often used as precursors for chiral drugs. For instance, ethyl (S)-4-chloro-3-hydroxybutanoate ester serves as a precursor for enantiopure intermediates in the production of statins, a class of cholesterol-lowering drugs. The asymmetric reduction of related esters by biocatalysis has been highlighted for its efficiency and enantioselectivity, offering pathways to synthesize these intermediates with high yield and purity (Ye et al., 2011).

Enantioselective Synthesis

The enantioselective synthesis of compounds with similar backbones demonstrates the chemical versatility and potential pharmaceutical applications of these molecules. Highly enantioselective processes have been developed for the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, leading to products with significant enantiomeric excess. Such methodologies are crucial for producing optically active pharmaceuticals and intermediates, showcasing the relevance of these chemical frameworks in synthetic organic chemistry (Meng et al., 2008).

Biocatalysis in Chemical Synthesis

The field of biocatalysis has seen advances in the use of microorganisms and enzymes to synthesize chiral intermediates from related esters. Research includes the discovery of novel carbonyl reductases capable of converting substrates to high-value chiral intermediates with excellent enantiomeric excess. These studies highlight the growing importance of biocatalysis in the green synthesis of pharmaceuticals and chemicals, providing a sustainable alternative to traditional chemical synthesis (Ni et al., 2013).

Mechanism of Action

Target of Action

It is known that acyl chlorides, such as the 2-chloroacetyl group in this compound, typically react with amines . Therefore, it can be inferred that the compound may target proteins or enzymes with amine groups in biological systems.

Mode of Action

Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate likely interacts with its targets through a nucleophilic addition-elimination reaction . The amine group in the target molecule attacks the electrophilic carbon in the acyl chloride group of the compound, leading to the addition of the amine to the compound. This is followed by the elimination of a chloride ion .

properties

IUPAC Name |

ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3/c1-2-19-14(18)9-12(16-13(17)10-15)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHRAXAJPHYXRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC1=CC=CC=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate](/img/structure/B2692832.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2692835.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B2692842.png)

![4-butoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2692847.png)

![1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2692848.png)